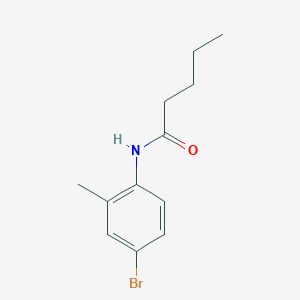

N-(4-bromo-2-methylphenyl)pentanamide

Description

Overview of Anilide Derivatives and their Research Significance

Anilide derivatives, also known as phenylamides, are a class of organic compounds characterized by an amide linkage to a phenyl ring. This structural motif is a cornerstone in medicinal chemistry and materials science. Anilides are found in the core structures of numerous pharmaceuticals, agrochemicals, and natural products, demonstrating their versatile and significant role in applied chemistry. bath.ac.uk Their prevalence is due in part to the stability of the amide bond and the diverse functionalities that can be introduced onto the aromatic ring and the acyl group.

The research significance of anilide derivatives is vast and multifaceted. They are widely recognized for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anesthetic properties. wisdomlib.orgpharmacy180.com For instance, well-known local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057) are anilide derivatives. pharmacy180.com Furthermore, the anilide scaffold is a key component in a number of modern targeted therapies for cancer, such as imatinib (B729) and enzalutamide. bath.ac.uk The ability of the anilide structure to form hydrogen bonds and participate in other non-covalent interactions is crucial to its biological activity, allowing these molecules to bind effectively to enzyme active sites and other biological targets. researchgate.net

In synthetic chemistry, anilides serve as important intermediates and building blocks for the construction of more complex molecules. bath.ac.uk The development of novel synthetic methodologies for the efficient and selective formation of N-aryl amides remains an active area of research, with a focus on creating these bonds under mild conditions and with high yields. rsc.orgacs.orgnih.govresearchgate.net

Contextualization of N-(4-bromo-2-methylphenyl)pentanamide within Chemical Science

This compound belongs to the anilide class of compounds. Its structure features a pentanamide (B147674) group attached to a 4-bromo-2-methylphenyl moiety. The substituents on the phenyl ring—a bromine atom at the para position and a methyl group at the ortho position relative to the amide linkage—are key features that define its chemical properties and potential reactivity. The presence of a halogen atom, specifically bromine, can influence the electronic nature of the aromatic ring and provide a handle for further synthetic transformations, such as cross-coupling reactions.

While specific research on this compound is limited, its structural analogs have been investigated. For example, related anilide derivatives are explored for their potential biological activities. The synthesis of such compounds generally involves the acylation of the corresponding aniline, in this case, 4-bromo-2-methylaniline (B145978), with an appropriate acylating agent like pentanoyl chloride or pentanoic anhydride.

The table below outlines the basic chemical properties of this compound.

| Property | Value |

| Molecular Formula | C12H16BrNO |

| IUPAC Name | This compound |

| CAS Number | 433974-12-0 |

This table contains basic identifying information for the compound.

Scope and Objectives of Academic Research on the Chemical Compound

The current body of academic and patent literature does not indicate extensive research focused specifically on this compound. Its primary role appears to be as a potential synthetic intermediate or as part of larger chemical libraries for screening purposes.

The objectives of any future research on this compound would likely fall into the following categories:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This would also involve a complete characterization of its chemical and physical properties using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, particularly focusing on transformations involving the bromine substituent, which could be utilized in cross-coupling reactions to generate more complex molecular architectures.

Biological Screening: Evaluating the biological activity of this compound across a range of assays to identify any potential therapeutic applications. This could include screening for antimicrobial, anticancer, or anti-inflammatory properties, given the known activities of other anilide derivatives.

At present, detailed research findings specifically for this compound are not widely published. The scientific community's understanding of this particular molecule is largely based on the broader knowledge of the anilide class of compounds. Further focused studies are required to fully elucidate its specific properties and potential applications.

Structure

2D Structure

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)pentanamide |

InChI |

InChI=1S/C12H16BrNO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) |

InChI Key |

GQNPTJWQJMENHO-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)Br)C |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)Br)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Bromo 2 Methylphenyl Pentanamide

Strategic Design of Synthetic Pathways

The efficient synthesis of a target molecule like N-(4-bromo-2-methylphenyl)pentanamide relies on a well-designed synthetic pathway. This begins with a retrosynthetic analysis to identify key bond disconnections and simplify the target structure into readily available starting materials.

Retrosynthetic Analysis and Key Disconnections in Amide Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor molecules in a stepwise manner. lkouniv.ac.inamazonaws.com For this compound, the most logical disconnection is the amide C-N bond. lkouniv.ac.inyoutube.com This is a common and reliable strategy in amide synthesis as it corresponds to the reverse of a well-established reaction. lkouniv.ac.in

This disconnection breaks the target molecule into two key synthons: an acyl cation and an aniline anion. These idealized fragments are then translated into their real-world chemical equivalents, known as synthetic equivalents. The acyl cation is represented by an acyl chloride, specifically pentanoyl chloride, while the aniline anion corresponds to 4-bromo-2-methylaniline (B145978). lkouniv.ac.in This approach simplifies the complex target molecule into two more accessible starting materials.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is contingent upon the efficient preparation of its precursors. This section details the synthesis of the key substituted aniline intermediate and the methods for introducing the essential halogen substituent.

Synthesis of Substituted Aniline Intermediates (e.g., 4-bromo-2-methylaniline)

The precursor 4-bromo-2-methylaniline is a crucial building block. sigmaaldrich.com A common route to this intermediate involves a multi-step process starting from a simpler aniline derivative. google.com One established method begins with the protection of the amino group of 2-methylaniline (o-toluidine) through acetylation to form N-(2-methylphenyl)acetamide. google.com This step is important to moderate the reactivity of the amino group and direct the subsequent bromination to the desired position.

The N-(2-methylphenyl)acetamide is then subjected to a bromination reaction to introduce the bromine atom at the para position to the amino group, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com The final step is the hydrolysis of the acetamide group to regenerate the free amine, affording the target intermediate, 4-bromo-2-methylaniline. google.com This sequence of protection, halogenation, and deprotection ensures the selective synthesis of the desired substituted aniline.

Introduction of Halogen Substituents in Aromatic Systems

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. youtube.com In the context of synthesizing precursors for this compound, electrophilic aromatic substitution is the primary mechanism. youtube.comechemi.com

One common method involves the direct bromination of an activated aromatic ring. youtube.com For anilines, the amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. To achieve regioselectivity, the amino group is often acetylated to reduce its activating strength and sterically hinder the ortho positions, thereby favoring para-substitution. google.com

Various brominating agents can be employed. While molecular bromine (Br₂) is a traditional choice, its hazardous nature has led to the exploration of alternatives. youtube.comacsgcipr.org N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic compounds and can be used with a catalyst or under specific reaction conditions to achieve the desired outcome. organic-chemistry.orggoogle.com Other methods include the use of ammonium bromide with an oxidant like Oxone, which offers a milder and more environmentally friendly approach. organic-chemistry.org The choice of brominating agent and reaction conditions is crucial for achieving high yields and selectivity.

Amide Bond Formation Reactions

The final and pivotal step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the acylation of the aniline precursor with a suitable carboxylic acid derivative.

Acylation with Carboxylic Acid Derivatives (e.g., acyl chlorides)

The reaction between an amine and an acyl chloride is one of the most efficient and widely used methods for amide bond formation. researchgate.net Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon susceptible to nucleophilic attack by the amine. pearson.com

In the synthesis of this compound, 4-bromo-2-methylaniline acts as the nucleophile, attacking the carbonyl carbon of pentanoyl chloride. pearson.com This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed. hud.ac.uk The reaction is generally rapid and proceeds in high yield under mild conditions. hud.ac.uk While acyl chlorides are highly effective, their sensitivity to moisture requires anhydrous reaction conditions to prevent hydrolysis back to the carboxylic acid. researchgate.net

Applications of Coupling Reagents in Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions and requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. luxembourg-bio.com This activation facilitates the nucleophilic attack by the amine. The choice of coupling reagent is critical and can significantly influence the reaction's efficiency, yield, and the preservation of stereochemical integrity, especially in chiral molecules. rsc.org

A wide variety of coupling reagents have been developed, broadly categorized into groups such as carbodiimides, phosphonium salts, and triazine derivatives.

Carbodiimides: These were among the first coupling reagents developed and remain widely used. luxembourg-bio.com Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com The amine then reacts with this intermediate to form the amide bond. luxembourg-bio.com To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides. luxembourg-bio.comacs.orgnih.gov The combination of EDC/HOAt has been shown to be highly efficient for a broad range of substrates. acs.orgnih.gov

Onium Salts (Phosphonium and Aminium/Uronium): Phosphonium reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling agents. bachem.com They are known for their high reactivity, which allows for the coupling of sterically hindered amino acids and weakly nucleophilic anilines. uni-kiel.de Reagents based on HOAt, such as HATU, generally lead to faster and more efficient couplings with less epimerization compared to their HOBt-based counterparts. luxembourg-bio.com

Triazine Derivatives: Reagents like 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) offer a cost-effective and stable alternative. acs.org CDMT requires a tertiary amine base for activation, while DMTMM can be used in aqueous or alcoholic solvents without significant hydrolysis or ester formation. acs.org

The selection of a suitable coupling reagent is often a compromise between reactivity, cost, prevention of side reactions (especially racemization), and the ease of removing byproducts. uniurb.it

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Cost-effective, widely used. acs.org | Can lead to racemization; byproduct of DCC (DCU) can be difficult to remove. luxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, suitable for hindered substrates. bachem.com | Can be expensive; potential for guanidinylation side reactions. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU | Very efficient, fast reaction rates, low racemization (especially HATU). luxembourg-bio.com | Byproducts can sometimes be difficult to remove. bachem.com |

| Triazine Derivatives | CDMT, DMTMM | Stable, crystalline solids; cost-effective; DMTMM works in aqueous solvents. acs.org | CDMT typically requires a tertiary amine base for activation. acs.org |

| Phosphonic Anhydrides | T3P | Low toxicity, stable, easy to handle; byproducts are water-soluble. researchgate.net | May require specific reaction conditions for optimal performance. |

Optimization of Reaction Conditions and Process Efficiency

Achieving a high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of reagents.

Solvent: The choice of solvent is crucial as it can influence the solubility of reactants and the reaction rate. Common solvents for amide coupling reactions include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF). researchgate.netresearchgate.net However, there is a growing trend towards using "greener" solvents like acetonitrile, which can offer a good balance between reaction efficiency and environmental impact. scielo.br The optimal solvent will solubilize both the activated carboxylic acid intermediate and the amine nucleophile to facilitate the reaction.

Temperature: The reaction temperature can significantly affect the rate of amide bond formation. While some highly reactive coupling agents can proceed at room temperature or even 0 °C, others may require heating to achieve a reasonable reaction rate. mdpi.comresearchgate.net For instance, increasing the temperature from room temperature to 80 °C has been shown to increase the yield of certain amide syntheses significantly. researchgate.net However, higher temperatures can also increase the rate of side reactions, including racemization of chiral centers. rsc.org Therefore, the temperature must be carefully controlled to balance reaction speed with product purity.

Reagent Stoichiometry and Concentration: The molar ratio of the carboxylic acid, amine, and coupling reagent is a key parameter. Often, a slight excess of the carboxylic acid and coupling reagent is used to ensure complete conversion of the amine. The concentration of the reactants can also play a role; very dilute conditions may slow the reaction, while highly concentrated conditions could lead to solubility issues or an increase in side product formation.

Base: Many amide coupling protocols require the use of a non-nucleophilic base, such as N,N'-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. acs.orgnih.gov The choice and amount of base can impact the reaction outcome and the level of epimerization.

The optimization process is often empirical, involving systematic variation of these parameters to find the conditions that provide the best balance of yield, purity, reaction time, and cost-effectiveness.

Table 2: Illustrative Optimization of a Model Amide Synthesis Reaction

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Temperature | Room Temperature | Low |

| 2 | Temperature | 60 °C | 88% rsc.org |

| 3 | Temperature | 80 °C | Reduced Yield rsc.org |

| 4 | Solvent | Dichloromethane | Moderate |

| 5 | Solvent | Acetonitrile | 70% researchgate.net |

| 6 | Base | None | Low |

| 7 | Base | DIPEA (1.5 eq) | High |

| 8 | Coupling Reagent | EDC/HOBt | Good |

Note: This table is a generalized illustration based on common findings in amide synthesis optimization and does not represent a specific synthesis of the title compound.

Purification and Isolation Techniques in Organic Synthesis

Following the completion of the reaction, the crude product mixture contains the desired amide, unreacted starting materials, byproducts from the coupling reagent, and residual solvents. A robust purification strategy is essential to isolate this compound in high purity. The most common techniques for the purification of N-aryl amides are extraction, chromatography, and recrystallization. researchgate.net

Work-up and Extraction: The initial purification step often involves an aqueous work-up. The reaction mixture is diluted with an organic solvent and washed with acidic, basic, and neutral aqueous solutions. For example, washing with a dilute acid (e.g., HCl) removes basic impurities like excess amine and DIPEA. A subsequent wash with a base (e.g., NaHCO₃) removes acidic impurities such as unreacted carboxylic acid and additives like HOBt. A final wash with brine helps to remove residual water from the organic layer. nih.gov

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel). rsc.orgnih.gov A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), is chosen to elute the components at different rates. rsc.orgmdpi.com By carefully selecting the eluent composition, the target amide can be separated from impurities. For complex or polar mixtures where silica gel chromatography is challenging, reversed-phase chromatography or ion-exchange media can be effective alternatives. biotage.com

Recrystallization: This is often the final step to obtain a highly pure, crystalline product. Recrystallization is a purification technique based on differences in solubility. libretexts.orgillinois.edu The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. researchgate.netlibretexts.org As the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor). libretexts.org Common solvents for the recrystallization of amides include ethanol, acetone, acetonitrile, and chloroform. researchgate.netnih.gov The choice of solvent is critical and may require screening several options to find the ideal one.

The combination of these techniques—an extractive work-up followed by column chromatography and/or recrystallization—is typically sufficient to isolate this compound with the high degree of purity required for subsequent applications.

Table 3: Common Purification Techniques for N-Aryl Amides

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases based on acidity/basicity. | Initial removal of acidic, basic, and water-soluble impurities. nih.gov | Simple, fast, and effective for removing bulk ionic impurities. |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). nih.gov | Separation of the target compound from non-polar and closely related impurities. rsc.org | Highly effective for complex mixtures; adaptable to various polarities. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. libretexts.org | Final purification step to obtain a high-purity crystalline solid. researchgate.net | Can yield very pure material; cost-effective for large scales. |

Comprehensive Spectroscopic Characterization of N 4 Bromo 2 Methylphenyl Pentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(4-bromo-2-methylphenyl)pentanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the methyl group on the phenyl ring, and the protons of the pentanamide (B147674) chain. The chemical shifts are influenced by the electronic effects of the bromine atom and the amide group, as well as the steric effect of the ortho-methyl group.

The aromatic region is expected to show three signals for the three protons on the substituted phenyl ring. The proton ortho to the bromine atom and meta to the amide group would likely appear as a doublet, while the proton meta to both the bromine and the amide would be a doublet of doublets. The proton ortho to the amide and meta to the bromine would also be a doublet. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. libretexts.org The methyl group attached to the phenyl ring will present as a singlet. The protons of the pentanamide chain will show characteristic multiplets, with the α-methylene group appearing as a triplet, the β- and γ-methylene groups as multiplets, and the terminal methyl group as a triplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | ~7.2-7.8 | m | - |

| Amide N-H | ~7.5-8.5 | br s | - |

| -CH₃ (Aryl) | ~2.2-2.4 | s | - |

| -CH₂- (α to C=O) | ~2.3-2.5 | t | ~7.5 |

| -CH₂- (β to C=O) | ~1.6-1.8 | sextet | ~7.5 |

| -CH₂- (γ to C=O) | ~1.3-1.5 | sextet | ~7.5 |

| -CH₃ (Alkyl) | ~0.9-1.0 | t | ~7.5 |

Note: Predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the carbonyl carbon, the six carbons of the aromatic ring, the aryl methyl carbon, and the four carbons of the pentanamide chain.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzenes, with their specific shifts influenced by the bromo, methyl, and amide substituents. The carbon bearing the bromine atom will be significantly affected, as will the carbons ortho and para to the substituents. The aliphatic carbons of the pentanamide chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~172-174 |

| Aromatic C (quaternary) | ~115-140 |

| Aromatic C-H | ~120-135 |

| -CH₃ (Aryl) | ~17-19 |

| -CH₂- (α to C=O) | ~38-40 |

| -CH₂- (β to C=O) | ~28-30 |

| -CH₂- (γ to C=O) | ~22-24 |

| -CH₃ (Alkyl) | ~13-15 |

Note: Predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups of the pentanamide chain and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity of quaternary carbons and for linking the different fragments of the molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the aromatic carbon at the point of attachment. Correlations between the α-methylene protons and the carbonyl carbon, and between the aryl methyl protons and the adjacent aromatic carbons, would further confirm the structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group. spcmc.ac.inquimicaorganica.orglibretexts.org A prominent C=O stretching vibration should be observed in the range of 1650–1680 cm⁻¹. The N-H stretching vibration of the secondary amide is anticipated to appear as a single, sharp band around 3300-3500 cm⁻¹ in a dilute solution, which may broaden and shift to a lower frequency in the solid state due to hydrogen bonding. libretexts.org The N-H bending vibration (Amide II band) is expected around 1530-1570 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be present just above and below 3000 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Raman spectroscopy, being complementary to IR, would also be useful for characterizing the molecule, particularly for the non-polar bonds and the aromatic ring vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O Stretch (Amide I) | 1650-1680 | Strong |

| N-H Bend (Amide II) | 1530-1570 | Medium-Strong |

| C-N Stretch | 1200-1300 | Medium |

Note: Predicted values are based on the analysis of similar structures and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for amides include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangement. libretexts.org For this compound, fragmentation would likely involve cleavage of the amide bond, leading to the formation of the 4-bromo-2-methylaniline (B145978) cation and the pentanoyl cation. Further fragmentation of the pentanoyl chain and the aromatic ring would also be expected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound, C₁₂H₁₆BrNO, by distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is a critical component in the comprehensive characterization of a new chemical entity.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This method provides an empirical validation of the compound's molecular formula, which for this compound is C₁₂H₁₆BrNO. The theoretically calculated elemental percentages are compared against the experimentally determined values. A close correlation between the theoretical and experimental data is a strong indicator of the sample's purity.

While specific experimental data for this compound is not available in the reviewed literature, the table below outlines the theoretical elemental composition. In a research setting, experimental values that deviate by less than ±0.4% from the theoretical values are generally considered acceptable proof of purity.

Table 1: Elemental Analysis Data for this compound

| Element | Symbol | Theoretical % | Experimental % |

| Carbon | C | 53.35 | Data not available |

| Hydrogen | H | 5.97 | Data not available |

| Bromine | Br | 29.58 | Data not available |

| Nitrogen | N | 5.18 | Data not available |

| Oxygen | O | 5.92 | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of the compound, particularly the presence of conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the electronic transitions within the substituted benzene (B151609) ring. The amide group and the bromine atom, as substituents on the aromatic ring, can influence the position and intensity of these absorption maxima (λmax). Specifically, π → π* transitions associated with the aromatic system are anticipated.

Detailed experimental UV-Vis spectral data for this compound, including specific absorption maxima and molar absorptivity coefficients, are not reported in the surveyed scientific literature. However, for analogous aromatic amides, absorptions in the UV region are typical. The table below is a placeholder for where such research findings would be presented.

Table 2: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

Computational Chemistry and Quantum Mechanical Investigations of N 4 Bromo 2 Methylphenyl Pentanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. researchgate.netnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comnih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For N-(4-bromo-2-methylphenyl)pentanamide, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure. The planarity of the phenyl ring and the amide group, along with the orientation of the pentyl chain, are key features determined during optimization. Thermodynamic properties such as enthalpy and Gibbs free energy can also be calculated, providing insight into the spontaneity of reactions involving the molecule. biomedres.us

Table 1: Selected Optimized Geometric Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 | |

| C-N (amide) | 1.36 | |

| N-H | 1.01 | |

| C-Br | 1.91 | |

| Bond Angles ( °) | ||

| O=C-N | 122.5 | |

| C-N-H | 120.1 | |

| C-C-Br | 119.8 |

This table presents hypothetical, yet plausible, optimized geometric parameters for this compound based on typical values for similar structures.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) spectrum. nih.gov These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. Key vibrational modes for this compound include the N-H stretch, C=O stretch of the amide group, aromatic C-H stretches, and the C-Br stretch. Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and other systematic errors inherent in the computational method, improving agreement with experimental data. nist.gov

Table 2: Predicted and Experimental Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3520 | 3379 | 3350-3500 |

| C-H Stretch (Aromatic) | 3185 | 3058 | 3000-3100 |

| C-H Stretch (Aliphatic) | 3010 | 2890 | 2850-3000 |

| C=O Stretch (Amide I) | 1715 | 1646 | 1630-1680 |

| N-H Bend (Amide II) | 1595 | 1531 | 1510-1570 |

| C-Br Stretch | 615 | 590 | 550-650 |

This table shows a hypothetical comparison between calculated and scaled vibrational frequencies and their corresponding typical experimental ranges.

The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.commdpi.com Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. These predictions are invaluable for assigning experimental NMR signals and confirming the molecular structure. researchgate.net For this compound, predictions would differentiate the aromatic protons, the amide proton, the methyl group protons, and the various methylene (B1212753) protons of the pentyl chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| N-H | 8.15 | - |

| C=O | - | 172.5 |

| C (Aromatic, C-N) | - | 137.8 |

| C (Aromatic, C-Br) | - | 118.0 |

| C (Aromatic, C-CH₃) | - | 135.2 |

| CH (Aromatic) | 7.2-7.8 | 125-132 |

| CH₃ (Aromatic) | 2.25 | 17.5 |

| CH₂ (Pentyl, α to C=O) | 2.35 | 38.1 |

This table provides hypothetical predicted NMR chemical shifts for key atoms in this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. biomedres.us A small energy gap suggests high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered on the amide group and the aromatic ring, indicating these as potential sites for nucleophilic and electrophilic interactions, respectively.

Table 4: Frontier Molecular Orbital Properties (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

This table lists plausible energy values for the frontier molecular orbitals of the title compound.

Natural Bond Orbital (NBO) Analysis of Bonding and Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov The analysis involves evaluating the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu Significant E(2) values indicate strong delocalization. For this compound, key interactions would include the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O) and interactions between the bromine lone pairs and the aromatic ring's π* orbitals.

Table 5: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 45.8 | n → π* (Resonance) |

| LP (O) | σ* (N-C) | 18.2 | n → σ* (Hyperconjugation) |

| LP (Br) | π* (C-C)Aromatic | 5.1 | n → π* (Hyperconjugation) |

| σ (C-H)Methyl | π* (C-C)Aromatic | 2.5 | σ → π* (Hyperconjugation) |

This table presents hypothetical stabilization energies from NBO analysis, illustrating electron delocalization within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and interactions with their environment over time. For this compound, MD simulations can elucidate how the molecule behaves in a solution, which is crucial for understanding its chemical and physical properties.

Methodology of a Typical MD Simulation

A typical all-atom MD simulation for this compound would be conducted using a specialized software package like Amber or GROMACS. The process begins with the generation of a force field, such as the General Amber Force Field (GAFF2), which defines the potential energy of the system. This involves assigning parameters to all atoms, bonds, angles, and dihedrals within the molecule. RESP (Restrained Electrostatic Potential) charges are often calculated using quantum mechanical methods to accurately represent the electrostatic surface potential.

The molecule is then solvated in a periodic box of a chosen solvent, commonly water, modeled by systems like TIP3P. Counter-ions may be added to neutralize the system. The simulation proceeds through several stages:

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Heating and Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density and temperature.

Production Run: Following equilibration, a production MD run is performed for a significant duration, often on the scale of microseconds, during which the trajectory of each atom is saved at regular intervals. nih.gov

Conformational Flexibility Analysis

Analysis of the MD trajectory allows for the characterization of the molecule's flexibility through various metrics:

Root-Mean-Square Deviation (RMSD): This value measures the average deviation of the atoms of the molecule over time from a reference structure. A stable RMSD plot indicates that the simulation has reached equilibrium. Fluctuations in the RMSD can signify conformational changes.

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each atom to identify the most flexible regions of the molecule. nih.gov For this compound, higher RMSF values would be expected for the atoms in the pentyl chain compared to the more rigid aromatic ring.

Dihedral Angle Distribution: By monitoring the distribution of key dihedral angles over the simulation time, the most populated conformational states can be identified. For instance, the torsion angles within the pentanamide (B147674) side chain (e.g., C-C-C-C) and the angle defining the orientation of the amide group relative to the phenyl ring are critical.

Table 1: Illustrative Dihedral Angle Analysis for Key Rotatable Bonds in this compound

| Dihedral Angle | Description | Predominant Conformations (°) (Hypothetical) |

| C(ring)-C(ring)-N-C(O) | Orientation of amide relative to phenyl ring | 45 ± 10, 135 ± 10 |

| C(ring)-N-C(O)-C(alkyl) | Amide bond planarity | 180 ± 15 (trans), 0 ± 15 (cis) |

| N-C(O)-C-C | Rotation of the pentyl chain | -160 (anti), -60 (gauche), 60 (gauche) |

| C-C-C-C | Terminal pentyl chain flexibility | -170 (anti), -65 (gauche), 65 (gauche) |

This table presents hypothetical data to illustrate the type of results obtained from a dihedral analysis in an MD simulation.

Solution Behavior and Solvent Interactions

The behavior of this compound in a solvent is heavily influenced by its interactions with the surrounding solvent molecules. The polar amide group is capable of forming hydrogen bonds, while the bromo- and methyl-substituted phenyl ring and the alkyl chain are more hydrophobic.

Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. By calculating the RDF between the amide group's hydrogen and oxygen atoms and water molecules, the strength and nature of hydrogen bonding can be quantified.

Solvent Accessible Surface Area (SASA): SASA calculations can reveal how the exposure of different parts of the molecule to the solvent changes with its conformation. For example, a folded conformation might shield the hydrophobic alkyl chain from the water, minimizing the hydrophobic effect.

Table 2: Hypothetical Solvent Interaction Data for this compound in Water

| Metric | Functional Group | Observation (Illustrative) |

| Hydrogen Bond Count | Amide N-H | Average of 1.2 bonds with water oxygen |

| Amide C=O | Average of 2.1 bonds with water hydrogen | |

| Radial Distribution Function | Amide O ... Water H | Peak at 1.8 Å, indicating strong hydrogen bonding |

| Phenyl Ring ... Water O | Broader, less defined peaks, indicating weaker hydrophobic interactions | |

| SASA (Ų) | Hydrophobic Regions (Phenyl/Alkyl) | Average of 250 Ų |

| Hydrophilic Region (Amide) | Average of 60 Ų |

This table contains illustrative data to demonstrate how solvent interactions could be characterized from an MD simulation.

Molecular Mechanisms and Biological Interactions of N 4 Bromo 2 Methylphenyl Pentanamide and Its Analogs

Exploration of Molecular Target Modulation and Pathway Interactions

The biological activity of N-phenylamide derivatives is often initiated by their interaction with specific molecular targets, which in turn modulates critical cellular signaling pathways. These interactions can disrupt normal cellular processes, leading to outcomes such as the inhibition of cell proliferation and survival.

Analogs of N-(4-bromo-2-methylphenyl)pentanamide have been shown to exert their effects through direct binding to proteins and inhibition of enzyme activity. A notable example is the anthelmintic activity of N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole. This compound is believed to share the same mechanism as its parent drug, which involves binding to the protein tubulin in susceptible worms. This interaction prevents the polymerization of tubulin into microtubules, which are essential for cellular functions like glucose uptake, ultimately leading to the parasite's death nih.gov.

Furthermore, other structurally related compounds, such as derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, have been identified as potent inhibitors of the enzyme alkaline phosphatase mdpi.com. One derivative, in particular, demonstrated significant inhibitory potential, and kinetic studies were performed to characterize its mechanism of action against the enzyme mdpi.com.

| Compound/Analog | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)pentanamide | Tubulin | Inhibition of microtubule polymerization | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative 5d | Alkaline Phosphatase | Enzyme inhibition with an IC50 of 1.469 ± 0.02 µM | mdpi.com |

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and apoptosis youtube.com. Dysregulation of this pathway is implicated in various diseases, including cancer youtube.com. The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of the serine/threonine kinase Akt, which then phosphorylates numerous downstream targets to orchestrate cellular responses youtube.comresearchgate.net.

While direct modulation of the PI3K/Akt pathway by this compound has not been documented, its analogs have been shown to influence other key signaling cascades. For instance, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR or Fenretinide) was found to induce neuronal differentiation in human retinal pigment epithelial cells by activating the mitogen-activated protein kinase (MAPK) pathway nih.gov. This study demonstrated that 4HPR treatment led to the activation of c-Raf and MEK1/2, resulting in the subsequent phosphorylation and activation of the downstream effectors ERK1/2 and SAPK/JNK nih.gov. This highlights the capacity of analogous structures to profoundly influence major cellular signaling networks that govern cell fate.

Cellular Responses and Mechanistic Pathways

The interaction of N-phenylamide analogs with cellular targets and pathways culminates in distinct cellular responses, most notably the induction of programmed cell death, or apoptosis. This process is often linked to the modulation of the cell's internal redox environment.

A significant body of research has focused on the pro-apoptotic activity of the analog N-(4-hydroxyphenyl)retinamide (4HPR). Studies have shown that 4HPR effectively induces apoptosis in various cancer cell lines, including hepatoma and malignant T cells nih.govnih.gov. The core of this apoptotic machinery involves a family of cysteine proteases known as caspases mdpi.com.

In Fas-defective hepatoma cells, 4HPR-induced apoptosis is mediated primarily through the activation of caspase-8 nih.gov. Time-sequence analysis revealed that an initial activation of caspase-8 occurs upstream of mitochondrial events, followed by a later, minor activation of caspase-9 nih.gov. This suggests a mechanism where caspase-8 activation is the primary initiating event. The process was also associated with a decrease in the anti-apoptotic protein Bcl-xL, further tilting the cellular balance toward cell death nih.gov. The critical role of caspases was confirmed by experiments showing that apoptosis could be completely blocked by a general caspase inhibitor (Z-VAD-FMK) and a specific caspase-8 inhibitor (IETD-CHO) nih.gov.

| Analog | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| N-(4-hydroxyphenyl)retinamide (4HPR) | Fas-defective Hepatoma Cells | Primary activation of Caspase-8; Minor, late activation of Caspase-9; Decreased Bcl-xL expression. | nih.gov |

| N-(4-hydroxyphenyl)retinamide (4HPR) | Malignant T-cells | ROS-mediated cytochrome c release and caspase activation. | nih.gov |

| 2-phenylnaphthalene derivatives | MCF-7 Breast Cancer Cells | Increased expression of Fas, Caspase-7, -8, -9; Increased Bax/Bcl-2 ratio. | nih.gov |

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components nih.govmdpi.com. The mechanism of action for several analogs of this compound is intrinsically linked to the generation of ROS.

Studies on N-(4-hydroxyphenyl)retinamide (4HPR) have identified ROS generation as the key mediator of its apoptotic effects in malignant T cells and cervical carcinoma cells nih.govoup.com. Treatment with 4HPR leads to a rapid and progressive accumulation of ROS within these cells nih.gov. The critical role of ROS is demonstrated by the fact that pre-treatment with antioxidants, such as vitamin C, can inhibit this ROS generation and subsequently prevent the downstream events of apoptosis, including caspase activation and cell death nih.gov. In human cervical carcinoma cells, 4HPR treatment enhanced the generation of ROS by 1.85-fold to 4.5-fold, an effect that was suppressed by an oxygen radical scavenger, which also inhibited the induction of apoptosis oup.com. This establishes a clear mechanistic link between ROS production and the execution of the apoptotic program by 4HPR.

Structure-Mechanism Relationships at the Cellular Level

The relationship between a compound's chemical structure and its biological activity is a fundamental concept in medicinal chemistry. For N-phenylamide derivatives, specific substitutions on the aromatic ring and the amide side chain can profoundly influence their potency and mechanism of action.

Studies on various series of N-(substituted)phenylamide derivatives have elucidated key structure-activity relationships (SAR). For example, in a series of 2-phenylnaphthalenes, the position of hydroxyl groups on the aromatic rings was critical for cytotoxicity against breast cancer cells nih.gov. The presence of a hydroxyl group at the C-7 position of the naphthalene ring markedly promoted cytotoxic activity, while substitutions at other positions had varied effects nih.gov. Similarly, for a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, modifications to the scaffold and the introduction of various substituents were evaluated to optimize their inhibitory activity against NF-kappaB and their cytotoxicity in cancer cell lines nih.gov.

In the case of a very close structural analog, N-(4-bromo-2-methylphenyl)pivalamide, crystallographic studies have revealed details about its solid-state conformation. The conformation of the N-H bond is syn to the ortho-methyl substituent on the phenyl ring nih.gov. This type of structural information is vital for understanding how these molecules might orient themselves when interacting with a protein's binding pocket, providing a basis for the rational design of more potent analogs.

Structure Activity Relationship Sar Studies and Analog Design of N 4 Bromo 2 Methylphenyl Pentanamide

Systematic Variation of Substituents on the Aromatic Ring

The aromatic ring of N-(4-bromo-2-methylphenyl)pentanamide is a key feature that can be systematically modified to probe its role in molecular recognition and biological activity. Variations in the nature and position of substituents can significantly alter the electronic, steric, and lipophilic properties of the molecule.

The presence and nature of a halogen substituent on the phenyl ring are critical determinants of a compound's activity. In a series of N-arylcinnamanilides, which share the N-aryl amide core with the target compound, the type and position of halogen substitution were found to significantly impact their antiplasmodial activity. For instance, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide was identified as a highly effective agent. mdpi.com This suggests that a combination of halogens at specific positions can be beneficial for activity.

The electronic properties of the halogen, whether it is electron-donating or electron-withdrawing, can affect the electron density of the phenyl ring and its interactions with biological targets. nih.gov Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that both electron-withdrawing and electron-donating substituents on the phenyl ring can influence inhibitory activity, suggesting that the optimal electronic nature of the substituent may be target-dependent. nih.gov

The position of the halogen is also crucial. In N-phenyl-substituted cinnamanilides, substitution at the ortho position was found to decrease lipophilicity, while substitutions at the meta and para positions increased it. mdpi.com This modulation of lipophilicity can directly impact a compound's ability to cross cell membranes and reach its target.

| Analog Compound | Substitution Pattern | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 4-Bromo, 2-Chloro | Most effective antiplasmodial agent in its series. | mdpi.com |

| (2E)-3-phenyl-N-(2,4,6-trifluorophenyl)-prop-2-enamide | 2,4,6-Trifluoro | Least lipophilic in its series. | mdpi.com |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives | Various electron-withdrawing and donating groups | Electronic properties of substituents affect interactions with key residues of the target. | nih.gov |

The 2-methyl group in this compound is expected to influence the compound's conformation and binding affinity. In a related series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the aryl group was found to be associated with cell proliferation, and substituents on this ring enhanced biological activity. mdpi.com Specifically, ester and carbonyl groups on the aryl moiety were shown to form additional hydrogen bonds, leading to increased activity compared to halogen substituents alone. mdpi.com

Furthermore, N-benzyl substitution in other classes of compounds, such as phenethylamines, has been shown to dramatically affect binding affinity and receptor selectivity. rsc.org This highlights the importance of the steric bulk and electronic nature of substituents on or attached to the aromatic ring.

| Analog Series | Type of Substitution | Observed Effect | Reference |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Ester and carbonyl groups on the aryl ring | Enhanced activity through additional hydrogen bonding. | mdpi.com |

| N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines | N-benzyl substitution | Dramatic effects on binding affinity and receptor selectivity. | rsc.org |

Modifications of the Pentanamide (B147674) Side Chain

The pentanamide side chain of this compound provides a flexible aliphatic portion that can be modified to explore its contribution to biological activity. The length and saturation of the acyl chain can influence how a molecule interacts with biological membranes and its target protein. nih.govnih.gov

Studies on N-acylphosphatidylethanolamines have demonstrated that the length of the N-acyl chain affects its orientation within a lipid bilayer. nih.gov A longer chain tends to be embedded in the hydrophobic core, while a shorter chain may remain in the headgroup region. nih.gov This suggests that varying the length of the pentanamide chain could alter the compound's cellular localization and target engagement.

In the context of fentanyl analogues, modifications to the acyl chain, such as replacing the propionyl group with an acetyl or butanoyl radical, are known to significantly alter pharmacological properties. While structurally different, this principle of acyl chain modification highlights its importance in SAR.

Conformational Flexibility and Molecular Recognition

The conformational flexibility of this compound is a critical aspect of its interaction with biological targets. The rotation around the amide bond and the orientation of the substituted phenyl ring relative to the pentanamide side chain will dictate the three-dimensional shape of the molecule and its ability to fit into a binding pocket.

Theoretical and spectroscopic studies on N-methylfluoroamides have shown the existence of stable rotational isomers (rotamers), with the equilibrium between them being solvent-dependent. rsc.org The presence of the 2-methyl group on the phenyl ring of this compound is likely to introduce steric hindrance that favors certain conformations, potentially pre-organizing the molecule for binding to its target.

Computational SAR Modeling and Prediction

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the SAR of this compound. QSAR models correlate the chemical structure of a series of compounds with their biological activity to identify key physicochemical properties that are important for activity. nih.gov

For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. Such a model would typically use descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. While a specific QSAR model for this compound has not been reported, the development of such models for other structurally diverse inhibitors has proven successful in identifying key pharmacophoric features. nih.gov For example, a QSAR analysis of Bromodomain-4 inhibitors identified that the presence of saturated carbocyclic rings and specific arrangements of donor and acceptor atoms were associated with activity. nih.gov

Docking studies on the related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have indicated that the pyrazine (B50134) and amide groups are crucial for binding to the target site. mdpi.com Similar computational approaches could be applied to this compound to predict its binding mode and guide the design of new analogs with improved activity.

Derivatization Strategies and Synthetic Applications of N 4 Bromo 2 Methylphenyl Pentanamide

Targeted Functionalization for Probe Development in Chemical Biology

Chemical probes are essential small molecules used to study and manipulate biological systems. The development of such tools from a parent compound like N-(4-bromo-2-methylphenyl)pentanamide involves strategic chemical modifications to bestow new functionalities, such as enhanced detection or specific reactivity with biological targets.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for detecting and quantifying molecules in complex mixtures. However, some compounds may exhibit poor ionization efficiency or chromatographic retention, hindering their analysis. Chemical derivatization can overcome these limitations by introducing functional groups that improve a molecule's analytical properties. For this compound, derivatization could target its amide or aromatic functionalities to enhance its detectability.

While specific derivatization protocols for this exact compound are not extensively documented, general strategies are widely applied in metabolomics and other fields. For instance, reagents can be used to modify amine groups to improve ionization and chromatographic behavior. chemrxiv.org The bromo-phenyl group itself can serve as a unique isotopic signature, as the natural abundance of bromine isotopes (79Br and 81Br) creates a characteristic M/M+2 pattern in mass spectrometry, aiding in its identification. nih.gov Further derivatization could introduce permanently charged groups or moieties that significantly increase ionization efficiency in electrospray ionization (ESI)-MS. nih.gov

Below is a table of common derivatization approaches that could theoretically be applied to enhance the LC-MS analysis of this compound or related structures.

Interactive Data Table: Potential Derivatization Strategies for LC-MS| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose |

|---|---|---|---|

| Silylation | Amide (N-H) | MTBSTFA (N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide) | Increases volatility and thermal stability; improves chromatographic peak shape. nih.gov |

| Acylation | Amide (N-H) | Acetic Anhydride | Introduces an acetyl group, which can alter polarity for better chromatographic separation. |

| Alkylation | Amide (N-H) | Alkyl Halides | Modifies polarity and can introduce specific tags. |

Activity-based probes (ABPs) are powerful molecular tools designed to covalently bind to the active form of specific enzymes, allowing for the profiling of their activity in complex biological samples. frontiersin.org An ABP typically consists of three key components: a recognition element that directs it to a particular enzyme family, a reactive group (or "warhead") that forms a covalent bond with a catalytic residue in the enzyme's active site, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. frontiersin.orgnih.gov

This compound could serve as a foundational scaffold for the synthesis of novel ABPs. Its core structure could function as the recognition element, although significant modifications would be necessary to impart specificity for a particular enzyme class. The true synthetic utility lies in using the bromo-phenyl group as a chemical handle. Through cross-coupling reactions, such as Suzuki or Sonogashira coupling, a variety of functional groups could be introduced. mdpi.com This would allow for the attachment of:

A reactive warhead: Electrophilic groups like fluorophosphonates, vinyl sulfones, or acyloxymethyl ketones could be installed to target the nucleophilic residues (e.g., serine, cysteine, threonine) in enzyme active sites.

A reporter tag: A "clickable" handle, such as an alkyne or azide, could be attached. This allows for the subsequent conjugation of a reporter tag (like biotin for affinity purification or a fluorophore for imaging) via click chemistry, a highly efficient and bioorthogonal reaction. frontiersin.org

The development of an ABP from this scaffold would involve a multi-step synthetic pathway to append both the warhead and the reporter tag, transforming the initial molecule into a sophisticated tool for chemical biology research. nih.govresearchgate.net

Role as a Precursor or Building Block in Multi-Step Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex structures. cymitquimica.com this compound is well-suited for this role due to the presence of the bromine atom on its phenyl ring. This halogen atom provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Research on structurally similar compounds demonstrates the utility of the bromo-phenylamide motif. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been used in Suzuki cross-coupling reactions to react with various aryl boronic acids. mdpi.com This reaction substitutes the bromine atom with a new aryl group, effectively "building" a more complex biaryl structure. This strategy is a cornerstone of modern medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships.

The synthetic utility can be summarized in the following table:

Interactive Data Table: Synthetic Transformations of the Bromo-Phenyl Group| Reaction Name | Reagent/Catalyst System | Product Type | Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl Boronic Acid / Pd Catalyst | Biaryl Compound | Forms new carbon-carbon bonds, enabling the synthesis of complex aromatic systems. mdpi.com |

| Sonogashira Coupling | Terminal Alkyne / Pd & Cu Catalysts | Aryl Alkyne | Introduces an alkyne group, a versatile handle for further reactions like click chemistry. |

| Buchwald-Hartwig Amination | Amine / Pd Catalyst | Aryl Amine | Forms new carbon-nitrogen bonds, crucial for synthesizing many pharmaceuticals. |

These transformations highlight how this compound can serve as a key intermediate, allowing synthetic chemists to readily diversify the structure and generate novel molecules for various applications, including drug discovery and chemical probe development. syrris.jp

Potential in Material Science (e.g., polymer precursors, functional materials)

The application of this compound in material science is an emerging area of interest. Its molecular structure contains features that suggest potential utility as a monomer or a precursor for functional materials. bldpharm.com The key attributes include:

Reactive Site for Polymerization: The bromine atom can be converted into other functional groups suitable for polymerization reactions. For example, conversion to a boronic ester would allow it to participate in Suzuki polycondensation, a method for creating conjugated polymers with interesting electronic and optical properties.

Amide Linkage: The amide bond is known for its ability to form strong hydrogen bonds. This intermolecular interaction can influence the self-assembly and bulk properties of materials, potentially leading to the formation of ordered structures like liquid crystals or robust polymer networks.

Aromatic Core: The phenyl ring provides rigidity and thermal stability to a potential polymer backbone.

While specific examples of polymers derived directly from this compound are not yet prevalent in the literature, the principles of using halogenated aromatic compounds as precursors for high-performance polymers are well-established. Further research could explore its incorporation into polyamides, polyimides, or other functional polymers where its specific combination of a methyl group, amide linker, and reactive handle could lead to materials with tailored properties for applications in electronics, separations, or coatings.

Emerging Research Directions and Future Perspectives for N 4 Bromo 2 Methylphenyl Pentanamide

Integration of Advanced Experimental and Computational Techniques for Holistic Understanding

A comprehensive understanding of N-(4-bromo-2-methylphenyl)pentanamide necessitates a synergistic approach that combines advanced experimental methods with sophisticated computational modeling. Experimentally, single-crystal X-ray diffraction would be a foundational technique to elucidate the precise three-dimensional structure of the molecule. This would provide critical data on bond lengths, bond angles, and crystallographic parameters, offering insights into its solid-state conformation. For instance, studies on the closely related compound, N-(4-bromo-2-methylphenyl)pivalamide, have successfully determined its crystal structure, revealing key conformational details and intermolecular interactions. nih.gov

Table 1: Illustrative Crystallographic Data for a Structurally Related Compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H16BrNO |

| Molecular Weight | 270.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.764 |

| b (Å) | 19.584 |

| c (Å) | 12.956 |

| β (°) | 117.877 |

This data is for N-(4-bromo-2-methylphenyl)pivalamide and serves as an example of the type of information that could be obtained for this compound. nih.gov

Complementing experimental data, computational techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide a deeper understanding of the electronic properties and dynamic behavior of this compound. These methods can predict molecular orbitals, electrostatic potential surfaces, and vibrational frequencies, which are crucial for understanding its reactivity and potential interactions with biological targets. Such a combined approach has been effectively used to analyze the structure-reactivity relationships of other complex organic molecules.

Exploration of Novel Molecular Interactions and Binding Modes

A key area of future research will be the investigation of the non-covalent interactions that this compound can form. The presence of a bromine atom allows for the possibility of halogen bonding, a directional interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. Furthermore, the amide moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

Molecular docking studies, a powerful computational tool, could be employed to predict the binding modes of this compound with various protein targets. For example, research on derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has utilized in silico docking to understand their interactions with enzymes like alkaline phosphatase and DNA gyrase. mdpi.com Similar methodologies could be applied to this compound to identify potential biological targets and guide the design of more potent analogs. The exploration of its interactions with various receptors and enzymes could unveil novel therapeutic possibilities.

Development of Next-Generation Analogs for Specific Mechanistic Probing

The chemical structure of this compound offers multiple avenues for the development of next-generation analogs with tailored properties. The bromine atom on the phenyl ring is a particularly attractive site for modification. Through reactions like the Suzuki or Buchwald-Hartwig cross-coupling, the bromine can be replaced with a wide array of functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR). This approach has been successfully used in the synthesis of derivatives of other bromo-phenyl compounds to enhance their biological activities. mdpi.com

Furthermore, modifications to the pentanamide (B147674) side chain could be explored to alter the molecule's lipophilicity, solubility, and metabolic stability. The synthesis of a library of analogs would be instrumental for specific mechanistic probing, allowing researchers to dissect the roles of different parts of the molecule in its potential biological effects.

Broader Applications in Chemical Biology and Organic Synthesis Research

The utility of this compound and its future analogs extends beyond medicinal chemistry into the broader fields of chemical biology and organic synthesis. In chemical biology, appropriately functionalized derivatives could be developed as chemical probes to study specific biological processes or to identify novel protein targets through techniques like affinity chromatography or activity-based protein profiling.

In the realm of organic synthesis, the substituted phenylamide scaffold of this compound can serve as a versatile building block for the construction of more complex molecular architectures. The presence of the bromo and methyl groups on the aromatic ring allows for regioselective functionalization, making it a valuable intermediate in multi-step synthetic sequences. The development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for enabling its wider application in various research domains.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-bromo-2-methylphenyl)pivalamide |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| Alkaline phosphatase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.